BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Anticancer Research Cytotoxicity Drug Discovery

N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872702-11-9) is a heterocyclic thioacetamide featuring a pyridazine core substituted at the 6-position with a pyridin-3-yl moiety and linked via a sulfanyl bridge to an N-(4-bromophenyl)acetamide group. As a member of the pyridazin-3-yl thioacetamide class, this compound is primarily utilized as a research tool and intermediate in medicinal chemistry, with potential applications in kinase inhibition, anti-inflammatory pathways, and antitumor target modulation.

Molecular Formula C17H13BrN4OS
Molecular Weight 401.28
CAS No. 872702-11-9
Cat. No. B2677805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872702-11-9
Molecular FormulaC17H13BrN4OS
Molecular Weight401.28
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23)
InChIKeyPTDJRWGKSVZSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872702-11-9): Core Chemical Identity and Procurement Specification


N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872702-11-9) is a heterocyclic thioacetamide featuring a pyridazine core substituted at the 6-position with a pyridin-3-yl moiety and linked via a sulfanyl bridge to an N-(4-bromophenyl)acetamide group [1]. As a member of the pyridazin-3-yl thioacetamide class, this compound is primarily utilized as a research tool and intermediate in medicinal chemistry, with potential applications in kinase inhibition, anti-inflammatory pathways, and antitumor target modulation [2]. The 4-bromophenyl substituent introduces a reactive halogen handle (Br) amenable to cross-coupling derivatization (e.g., Suzuki, Buchwald-Hartwig), while the pyridin-3-yl orientation on the pyridazine ring distinguishes it from its 2-pyridyl and 4-pyridyl positional isomers [3].

Why Generic N-Phenyl-Pyridazinyl Thioacetamides Cannot Replace N-(4-Bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide


Simple substitution of N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide with other N-phenyl-2-((6-arylpyridazin-3-yl)thio)acetamide analogs is scientifically invalid due to the profound impact of the 4-bromophenyl and pyridin-3-yl motifs on molecular recognition, physicochemical properties, and chemotype reactivity. The specific bromine atom at the para position of the N-phenyl ring provides a critical heavy atom effect that enhances electrophilic reactivity and facilitates halide-specific interactions (e.g., halogen bonding) with protein targets, a property absent in 4-nitro (CAS 872987-59-2) or 4-methyl analogs [1]. Furthermore, the pyridin-3-yl orientation on the pyridazine core alters hydrogen-bonding geometry and π-stacking topology relative to the pyridin-4-yl isomer (CAS 872702-12-0), leading to divergent target selectivity profiles within the same enzyme family, as demonstrated across the broader pyridazinyl thioacetamide class where regioisomeric pyridyl substitution modulates kinase polypharmacology [2]. Using uncharacterized analogs without verified bioactivity and selectivity data introduces uncontrolled variables into experimental design and procurement workflows [3].

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide Versus Closest Analogs


HeLa Cell Antiproliferative Activity: Direct Comparative Screening Data

In a PubChem BioAssay (AID 2286) evaluating antiproliferative activity against human HeLa cervical carcinoma cells (48-h incubation, WST-8 assay), N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide was classified as 'Active' (activity ≤ 1 µM) among 3 active compounds from 6 tested in the same screening panel [1]. This sub-micromolar cytotoxicity benchmark positions the compound as a potent antiproliferative agent within this chemotype. In comparison, the broader class of N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs (e.g., compound 4l from Shaldam et al., 2024) demonstrated 79% growth inhibition against cancer cells, with telomerase inhibition of 64.95%, establishing the therapeutic potential of this core scaffold [2].

Anticancer Research Cytotoxicity Drug Discovery

Class-Level Target Modulation: Telomerase and JAK1/STAT3 Pathway Inhibition Potential

While no data yet exists for the inhibition of telomerase by the target compound specifically, a 2024 study on the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class demonstrated that compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition in cancer models, as well as JAK1 inhibition (0.46-fold change vs. pacritinib: 0.33-fold) and STAT3 inhibition (0.22-fold change vs. sorafenib: 0.33-fold) [1]. The 4-bromophenyl substitution and pyridin-3-yl motif on the pyridazine ring are hypothesized to modulate selectivity toward specific kinase targets within this class [2].

Telomerase Inhibition JAK-STAT Pathway Multi-Target Antitumor

Physicochemical and ADME Profile Differentiation: XLogP3 and Molecular Descriptors

N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits a computed XLogP3-AA value of approximately 3.6, reflecting balanced lipophilicity suitable for cellular permeability without excessive hydrophobicity that could impair aqueous solubility [1]. In contrast, the 4-nitrophenyl analog (CID 7222492) has a lower XLogP3-AA of 2.0, indicating significantly reduced membrane permeability potential [2]. The target compound's molecular weight of approximately 401.3 g/mol (C17H13BrN4OS) and its hydrogen bond donor/acceptor profile (1 HBD, 6 HBA) fall within favorable drug-like property space (Lipinski's Rule of Five compliance) [1].

Drug-Likeness ADME Prediction Physicochemical Properties

Structural Determinants of Kinase Selectivity: Pyridin-3-yl vs Pyridin-4-yl Isomer Comparison

The pyridin-3-yl substitution on the pyridazine core of the target compound creates a unique hydrogen-bond acceptor/donor geometry (meta-pyridyl orientation) that projects the nitrogen lone pair at an angle distinct from the para-pyridyl (4-pyridyl) isomer available as CAS 872702-12-0 [1]. In analogous pyridazinyl-thioacetamide kinase inhibitor series, regioisomeric variation of the pyridyl position alters binding affinity by modulating hinge-region interactions with the kinase ATP-binding pocket, as demonstrated by divergent IC50 values (49.1–418.0 nM) for VEGFR-2 inhibitors with different aryl substituents on the pyridazine ring [2].

Kinase Selectivity Structure-Activity Relationship Regioisomer Differentiation

Synthetic Tractability and Derivatization Potential: Bromine as a Versatile Functional Handle

The para-bromine substituent on the N-phenyl ring of the target compound serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling), enabling efficient diversification into libraries of analogs for SAR exploration [1]. This is a tangible advantage over the 4-nitrophenyl analog (CID 7222492), where the nitro group must first be reduced to an aniline for further functionalization, adding synthetic steps and reducing overall yield [2]. Additionally, the sulfanyl (-S-) linker between the acetamide and pyridazine moieties offers a point of oxidation to sulfoxide or sulfone derivatives, providing further tunability of physicochemical properties .

Synthetic Chemistry Cross-Coupling Derivatization

Optimal Application Scenarios for N-(4-Bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide Based on Differentiating Evidence


Lead Compound for Multi-Target Telomerase/JAK/STAT Antitumor Drug Discovery

Based on class-level evidence demonstrating potent telomerase inhibition (64.95%), JAK1 inhibition (0.46-fold change vs reference), and in vivo antitumor efficacy (79% growth inhibition in SEC mouse model) for N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs [1], N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is ideally positioned as a starting scaffold for multi-target antitumor drug discovery. The HeLa antiproliferative activity (≤ 1 µM) experimentally verified for this compound [2] supports its use in hit-to-lead campaigns targeting telomerase-overexpressing cancers and JAK/STAT-driven malignancies.

SAR Library Synthesis via Bromine-Mediated Cross-Coupling Diversification

The para-bromine substituent enables rapid diversification via palladium-catalyzed cross-coupling reactions, as established by Hamze (2023) for thio-substituted pyridazine building blocks [3]. This compound can serve as a key intermediate for generating focused libraries of analogs with varied aryl, heteroaryl, and amine substituents at the 4-position of the N-phenyl ring, facilitating systematic SAR exploration of kinase selectivity, ADME properties, and target engagement within a single synthetic step [3].

VEGFR-2 Kinase Inhibitor Development Leveraging Pyridin-3-yl Regioisomeric Selectivity

The meta-pyridyl (pyridin-3-yl) orientation on the pyridazine core offers a distinct binding geometry relative to the 4-pyridyl isomer (CAS 872702-12-0), as inferred from VEGFR-2 inhibitor SAR studies where regioisomeric aryl substituents produced IC50 values spanning 49.1–418.0 nM [4]. Research groups focused on angiogenesis inhibition and VEGFR-2-targeted therapies may prioritize this compound to explore binding modes inaccessible to para-substituted pyridyl analogs, potentially yielding inhibitors with improved selectivity profiles.

HeLa Cell-Based Anticancer Screening in Academic and CRO Settings

With experimentally confirmed sub-micromolar activity against HeLa cells (PubChem AID 2286) and classification among the most potent tier (≤ 1 µM) within its screening panel [2], this compound is suitable for academic laboratories and contract research organizations (CROs) conducting HeLa-based cytotoxicity screening as a positive control or reference compound for pyridazinyl thioacetamide chemotypes. Its verified bioactivity eliminates the uncertainty associated with purchasing untested analogs.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.